2-[Benzyl(2-furoyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H15NO4 |
|---|---|
Molecular Weight |
321.3g/mol |
IUPAC Name |
2-[benzyl(furan-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C19H15NO4/c21-18(17-11-6-12-24-17)20(13-14-7-2-1-3-8-14)16-10-5-4-9-15(16)19(22)23/h1-12H,13H2,(H,22,23) |
InChI Key |
XINUKQKUNDZFFK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)O)C(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)O)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required to assign all proton and carbon signals and confirm the connectivity of the atoms within 2-[Benzyl(2-furoyl)amino]benzoic acid.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, distinct signals would be expected for the protons on the benzoic acid ring, the furan (B31954) ring, the benzyl (B1604629) group, and the methylene (B1212753) bridge. The aromatic region (typically δ 7.0-8.5 ppm) would show complex splitting patterns corresponding to the protons on the three different aromatic rings. The benzylic methylene protons (CH₂) would likely appear as a singlet around δ 5.0-5.5 ppm, and the carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | > 10 | broad singlet (br s) | 1H |
| Benzoic Acid Ring Protons | 7.5 - 8.2 | multiplet (m) | 4H |
| Benzyl Ring Protons | 7.2 - 7.4 | multiplet (m) | 5H |
| Furan Ring Protons | 6.5 - 7.6 | multiplet (m) | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With a molecular formula of C₁₉H₁₅NO₄, this compound has 19 carbon atoms. rsc.org Due to molecular symmetry, some signals may overlap, but distinct peaks are expected for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons, and the aliphatic benzyl methylene carbon. The carboxylic acid and amide carbonyl carbons would be the most downfield signals, typically appearing between δ 160-180 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid Carbonyl (-COOH) | 165 - 175 |
| Amide Carbonyl (-C=O) | 160 - 170 |
| Aromatic Carbons (Benzoic, Benzyl, Furan) | 110 - 150 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To definitively assign the complex proton and carbon signals, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within the individual aromatic rings, helping to trace the connectivity between adjacent protons. spectrabase.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of a carbon signal based on its attached proton's chemical shift. spectrabase.comnist.gov
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) couplings between protons and carbons. spectrabase.comnist.gov This is crucial for connecting the individual fragments of the molecule, for example, by showing a correlation from the benzylic methylene protons to the carbons of both the benzyl ring and the nitrogen-bearing carbon of the benzoic acid moiety, as well as to the amide carbonyl carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (a very broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the C=O stretch of the amide (around 1650-1680 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Amide | C=O stretch | 1650 - 1680 |
| Aromatic Rings | C=C stretch | 1450 - 1600 |
| Aromatic Rings | C-H stretch | 3000 - 3100 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₁₉H₁₅NO₄, HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Table 4: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅NO₄ |
| Calculated Exact Mass [M+H]⁺ | 322.1023 |
Single Crystal X-ray Diffraction (XRD) for Three-Dimensional Structure Determination
The most definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule is single-crystal XRD. This technique requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. researchgate.net This analysis would confirm the connectivity established by NMR and reveal the molecule's conformation and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Table 5: Potential Single-Crystal XRD Parameters for this compound
| Parameter | Description |
|---|---|
| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic) |
| Space Group | The symmetry elements of the crystal |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell axes |
| Bond Lengths (Å) | The distances between bonded atoms |
| Bond Angles (°) | The angles between adjacent bonds |
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Table 1: Hypothetical Bond Lengths for this compound (Note: This table is for illustrative purposes only and does not represent experimental data.)
| Bond | Length (Å) |
|---|---|
| C(1)-C(2) | - |
| N(1)-C(8) | - |
| C(9)=O(1) | - |
Table 2: Hypothetical Bond Angles for this compound (Note: This table is for illustrative purposes only and does not represent experimental data.)
| Angle | Degree (°) |
|---|---|
| C(1)-N(1)-C(8) | - |
| N(1)-C(9)-O(1) | - |
| C(2)-C(1)-N(1) | - |
Table 3: Hypothetical Torsion Angles for this compound (Note: This table is for illustrative purposes only and does not represent experimental data.)
| Angle | Degree (°) |
|---|---|
| C(2)-C(1)-N(1)-C(8) | - |
| C(1)-N(1)-C(9)-O(1) | - |
Analysis of Intramolecular and Intermolecular Interactions
The conformation of this compound would be stabilized by a series of intramolecular interactions. These could include hydrogen bonds, such as between the amide proton and an oxygen atom of the furoyl or carboxyl group, which would create a more rigid molecular structure. The spatial arrangement of the aromatic rings might also lead to π-π stacking interactions within a single molecule.
Intermolecular interactions are the forces that hold the molecules together in the crystal lattice. For this compound, hydrogen bonding is expected to be a dominant force, with the carboxylic acid group being a prime candidate for forming strong hydrogen bonds with neighboring molecules. These could lead to the formation of dimers or more extended chains. Other potential intermolecular forces would include dipole-dipole interactions arising from the polar amide and furoyl groups, and van der Waals forces between the nonpolar regions of the molecules.
Investigation of Crystal Packing Motifs and Hydrogen Bonding Networks
The way in which individual molecules of this compound pack together in the solid state defines the crystal structure. A detailed analysis would reveal the repeating patterns, or motifs, that characterize this packing. It is common for carboxylic acids to form dimeric structures through hydrogen bonding between their carboxyl groups. These dimers could then be further organized into layers or three-dimensional networks through other interactions.
The hydrogen bonding network would be a key feature of the crystal structure. A crystallographic study would identify all hydrogen bond donors and acceptors and map out the connections between them. This network would likely involve the carboxylic acid, the amide group, and potentially the oxygen atom of the furan ring. Understanding this network is essential for explaining the physical properties of the crystalline material, such as its melting point and solubility.
Biological Activity Profiling and Mechanistic Investigations in Vitro and in Silico
Enzyme Inhibition Studies of 2-[Benzyl(2-furoyl)amino]benzoic Acid and its Analogues
Cholinesterases, particularly Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are critical enzymes in the regulation of the neurotransmitter acetylcholine (B1216132). Their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govresearchgate.net Given the structural similarities to known cholinesterase inhibitors, the investigation into the cholinesterase inhibitory potential of this compound and its analogues is a logical starting point.
In vitro assays are fundamental in determining the ability of a compound to inhibit AChE activity. Studies on various derivatives containing key structural motifs of this compound have demonstrated significant AChE inhibitory potential. For instance, a series of benzofuran (B130515) derivatives, which share a furan-like ring system, have been shown to be effective AChE inhibitors. nih.gov Similarly, compounds featuring N-benzyl groups have been designed and evaluated as AChE inhibitors, with some showing potent activity. nih.gov For example, N-benzyl stepholidine derivatives have been identified as inhibitors of eel AChE. nih.gov The combination of aromatic rings and the amide linkage present in this compound are features often found in molecules that interact with the active site of AChE.
While AChE is the primary target in early Alzheimer's disease, BChE also plays a significant role in acetylcholine hydrolysis, particularly in later stages of the disease. nih.gov Therefore, compounds that can inhibit both enzymes or selectively inhibit BChE are of considerable interest. Research on benzofuran derivatives has revealed that some analogues exhibit strong inhibitory activity against BChE. nih.gov In one study, certain benzofuranyl derivatives were more effective at inhibiting BChE than AChE. nih.gov Furthermore, 5-bromo-2-(4-hydroxybenzyl)benzofuran has been identified as a potent BChE inhibitor. mdpi.com This suggests that the core structure of this compound has the potential to interact with the active site of BChE.
| Compound/Analogue Class | Target Enzyme | Reported IC50 Value (µM) | Reference |
|---|---|---|---|
| Benzofuranyl derivative 2i | AChE | 0.009 ± 0.006 (K_i value) | nih.gov |
| Benzofuranyl derivative 2e | BChE | Not specified directly as IC50, but identified as a strong inhibitor | nih.gov |
| Benzofuranyl derivatives (general) | BChE | 14.74 - 34.65 | nih.gov |
| 5-bromo-2-(4-hydroxybenzyl)benzofuran (9B) | BChE | 2.93 | mdpi.com |
| N-benzyl stepholidine derivative (1a) | eelAChE | 40.6 ± 1 | nih.gov |
| N-benzyl stepholidine derivative (1b) | eelAChE | 51.9 ± 1 | nih.gov |
Kinetic studies are crucial for understanding the mechanism by which a compound inhibits an enzyme (e.g., competitive, non-competitive, or mixed inhibition). For related cholinesterase inhibitors, kinetic analyses have been performed. For instance, a study on benzofuranyl derivatives determined the inhibition types for both AChE and BChE. nih.gov Another kinetic study on the inhibition of AChE by E2020, a potent inhibitor, revealed a mixed-type inhibition. mdpi.com Such analyses for this compound would be essential to characterize its mode of action and to guide further structural optimization. The reversible nature of inhibition is also a key parameter, as seen in the study of certain benzothiazolone derivatives as BChE inhibitors. researchgate.net
Beyond cholinesterases, the structural features of this compound suggest potential interactions with other enzyme systems. The investigation of its activity against a broader panel of enzymes could uncover novel therapeutic applications.
For example, derivatives containing similar structural motifs have been evaluated against other enzymes. N-benzyl-1H-benzimidazol-2-amine derivatives have been shown to inhibit arginase from Leishmania mexicana, a potential target for treating leishmaniasis. nih.gov In another study, N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were found to be potent inhibitors of soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways. mdpi.com Furthermore, quinolinyl-iminothiazolines have been investigated as inhibitors of alkaline phosphatase. nih.gov These findings underscore the potential for this compound and its analogues to exhibit a wider range of biological activities through the inhibition of various enzymes.
Cholinesterase Enzyme Inhibition
Antioxidant Potential Assessment
The evaluation of a compound's antioxidant potential is a critical step in determining its possible therapeutic value, as oxidative stress is implicated in a multitude of pathological conditions.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method used to determine the radical scavenging ability of a compound. mdpi.comresearchgate.net This test involves a stable free radical that presents a deep violet color in solution. mdpi.com When an antioxidant compound is introduced, it donates a hydrogen atom to the DPPH radical, causing a color change to a pale yellow. The degree of discoloration, which is measured spectrophotometrically, is indicative of the compound's radical scavenging capacity. mdpi.com The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
A thorough review of available scientific literature did not yield specific data from DPPH assays conducted on this compound. Therefore, no quantitative value for its radical scavenging activity can be provided at this time. For illustrative purposes, studies on other chemical compounds have reported a wide range of IC50 values in DPPH assays. nih.gov
Beyond direct radical scavenging, a compound may exert antioxidant effects through various other mechanisms. These can include the chelation of metal ions that catalyze oxidative reactions, the inhibition of pro-oxidant enzymes, or the enhancement of endogenous antioxidant defense systems. Assays such as the Ferric Reducing Antioxidant Power (FRAP) test or the Trolox Equivalent Antioxidant Capacity (TEAC) assay are often employed to gain a broader understanding of a compound's antioxidant profile. mdpi.comresearchgate.net
Specific experimental data evaluating these other antioxidant mechanisms for this compound are not present in the currently accessible literature.
Investigation of Potential Biological Activities in Relevant Models
The structural motifs within this compound, such as the furan (B31954) and benzoic acid components, are found in various compounds with known biological activities, suggesting potential for this molecule as well. evitachem.com
The antimicrobial potential of a compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the substance that prevents visible growth of a microorganism after overnight incubation. researchgate.net This can be evaluated against a panel of clinically relevant bacteria and fungi.
Despite the known antimicrobial properties of some furan and benzoic acid derivatives, specific studies detailing the antibacterial or antifungal activity of this compound, including MIC values against specific microbial strains, were not found in the reviewed literature.
Hypothetical Antimicrobial Activity Data for this compound
The following table is for illustrative purposes only, as no specific experimental data for this compound was found.
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Not Available |
| Escherichia coli | ATCC 25922 | Not Available |
| Candida albicans | ATCC 90028 | Not Available |
The potential of a compound to inhibit the growth of cancer cells is a significant area of research. The antiproliferative activity is commonly assessed using cell-based assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which, in most cases, correlates with the number of viable cells. The results are typically reported as the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%.
While derivatives of aminobenzoic acid have been investigated for their anticancer properties, there is no specific data available in the public domain regarding the antiproliferative activity of this compound against any cancer cell lines. chemrxiv.orgresearchgate.netscirp.org
Hypothetical Antiproliferative Activity Data for this compound
The following table is for illustrative purposes only, as no specific experimental data for this compound was found.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Not Available |
| A549 | Lung Carcinoma | Not Available |
| HeLa | Cervical Cancer | Not Available |
Should significant biological activity be observed, the next step in the research process would be to investigate the underlying molecular mechanisms. This could involve a variety of in silico and in vitro techniques. For instance, if a compound shows antiproliferative activity, studies might explore its effect on the cell cycle, apoptosis (programmed cell death), or specific signaling pathways known to be dysregulated in cancer. chemrxiv.orgresearchgate.net Molecular docking studies could also be employed to predict the binding of the compound to specific protein targets.
As no primary biological activity data for this compound is currently available, there have been no subsequent mechanistic investigations into its molecular pathways.
Computational Chemistry and Molecular Modeling for Mechanistic Understanding
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as 2-[Benzyl(2-furoyl)amino]benzoic acid, and a biological target, typically a protein.
While specific docking studies for this compound are not extensively published, analysis of structurally similar compounds provides a strong predictive framework. For instance, molecular docking studies of various anthranilic acid derivatives, which share the core benzoic acid and amino linkage, have demonstrated their ability to fit within the active sites of various enzymes. nih.govnih.gov It is predicted that the flexible benzyl (B1604629) and furoyl groups of this compound allow it to adopt multiple conformations, enabling it to adapt to the specific topology of a target's active site. The furoyl group, in particular, can engage in various interactions, as seen in studies of other furoyl-containing compounds. hilarispublisher.com
Based on the functional groups present in this compound, several key interactions with protein residues can be predicted. The carboxylic acid moiety is a prime candidate for forming strong hydrogen bonds with basic residues like arginine and lysine, or with polar amino acids such as serine and threonine within a binding pocket. The amide group can also act as both a hydrogen bond donor and acceptor. The aromatic rings (benzyl and the benzoic acid core) can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. The furan (B31954) ring's oxygen atom can act as a hydrogen bond acceptor. Studies on similar N-substituted anthranilic acids have highlighted the importance of these types of interactions in stabilizing the ligand-protein complex. nih.gov
Table 1: Predicted Intermolecular Interactions of this compound with Protein Residues
| Functional Group of Compound | Potential Interacting Residue(s) | Type of Interaction |
| Carboxylic Acid | Arginine, Lysine, Serine, Threonine | Hydrogen Bonding, Ionic Interaction |
| Amide | Asparagine, Glutamine, Serine | Hydrogen Bonding |
| Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic Interaction |
| Furoyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic Interaction |
| Furan Oxygen | Polar Amino Acids | Hydrogen Bond Acceptor |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for understanding the intrinsic properties of a molecule like this compound.
DFT calculations can be used to determine the most stable three-dimensional structure of this compound, a process known as geometry optimization. These calculations can also explore different possible conformations of the molecule by rotating its single bonds. For substituted benzoic acids, DFT has been successfully used to study their conformational peculiarities. nih.gov The relative orientation of the benzyl, furoyl, and benzoic acid moieties is crucial for its interaction with biological targets. Conformational analysis of structurally related phenylaminobenzoic acids has shown that substitution patterns significantly influence the molecule's shape and potential for polymorphism. uky.edu
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are key indicators of a molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
For derivatives of benzoic acid, DFT calculations have been used to analyze the Fukui function, which is derived from the HOMO and LUMO, to predict sites of electrophilic and nucleophilic attack. nih.gov In this compound, the electron-rich furan and benzyl rings, as well as the carboxylic acid group, would be expected to significantly influence the distribution of the HOMO and LUMO. Time-dependent DFT (TD-DFT) has also been employed to study the photoexcitation properties of benzoic acid derivatives, providing insights into their electronic transitions. researchgate.net
Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Concept | Description | Relevance to this compound |
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. Associated with the molecule's ability to donate electrons. | The location of the HOMO would indicate the most likely sites for electrophilic attack. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital that is empty of electrons. Associated with the molecule's ability to accept electrons. | The location of the LUMO would indicate the most likely sites for nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests that the molecule is more reactive and can be more easily excited. |
Electrostatic Potential Surface Mapping for Molecular Recognition
The molecular electrostatic potential (MEP) surface is a critical tool in computational chemistry for understanding molecular recognition and reactivity. It maps the electrostatic potential onto the electron density surface of a molecule, visually representing the charge distribution. This allows for the identification of electrophilic and nucleophilic sites, which are crucial for predicting non-covalent interactions, such as those between a drug molecule and its biological target.
In molecules structurally similar to this compound, MEP analysis, often performed using Density Functional Theory (DFT), reveals distinct regions of charge. For instance, in related benzimidazole (B57391) ligands, calculations have shown that the electron density distribution significantly influences binding affinity for dopamine (B1211576) receptors. nih.gov Halogenation of these ligands, for example, increases the positive charge in the aromatic portions, enhancing binding to the D2 dopamine receptor. nih.gov For this compound, the MEP surface would be expected to show significant negative potential (red and yellow regions) around the oxygen atoms of the carboxyl and furoyl groups, indicating their roles as hydrogen bond acceptors. Conversely, the hydrogen atom of the carboxylic acid and the N-H group would exhibit strong positive potential (blue regions), marking them as hydrogen bond donors. nih.gov These sites are paramount for the molecule's interaction with biological macromolecules, guiding its orientation and binding affinity within a receptor pocket. nih.gov
Quantum Chemical Calculations for Spectroscopic Correlation
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can validate experimental findings and gain a more profound understanding of the molecule's vibrational and electronic properties.
Theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for this compound can be calculated using DFT methods, with the B3LYP functional and a suitable basis set like 6-311+G(d,p) being common choices. longdom.orgresearchgate.net For IR spectra, the calculation of harmonic vibrational frequencies allows for the prediction of absorption bands corresponding to specific functional groups. For instance, the characteristic C=O stretching vibrations of the carboxylic acid and amide functionalities, the N-H stretching, and the various C-H and C=C aromatic ring vibrations can be predicted. muthayammal.in
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. longdom.orgmuthayammal.in These calculations provide theoretical chemical shift values for each proton and carbon atom in the molecule relative to a standard, typically tetramethylsilane (B1202638) (TMS).
The true power of theoretical spectroscopy lies in its comparison with experimental data. For related amide structures, such as N-phenylpropanamide and various benzanilide (B160483) derivatives, researchers have demonstrated a strong correlation between calculated and experimental spectra. researchgate.netnih.govresearchgate.net
In a study on 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, the computed vibrational frequencies and ¹H NMR chemical shifts showed excellent agreement with the experimental FT-IR, FT-Raman, and NMR spectra. researchgate.net Discrepancies between theoretical and experimental values are often observed due to the fact that calculations are typically performed for a single molecule in a vacuum, whereas experimental data are usually collected from solid or solution phases where intermolecular interactions are present. researchgate.net To account for this, calculated vibrational frequencies are often scaled using specific factors to improve their alignment with experimental results. longdom.org
Below is a representative table illustrating how theoretical and experimental spectroscopic data for a related benzanilide derivative are typically compared.
| Functional Group | Theoretical Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) (IR) | Vibrational Assignment |
| N-H | 3435 | 3423 | Stretching |
| C=O | 1653 | 1645 | Stretching |
| Aromatic C-H | 3100-3000 | 3050 | Stretching |
| Aromatic C=C | 1600-1450 | 1595, 1480 | Stretching |
This table is a representative example based on data for similar compounds and is for illustrative purposes.
Pharmacophore Modeling and Virtual Screening for Drug Discovery
Pharmacophore modeling is a cornerstone of modern drug discovery, focusing on the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. nih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
For a molecule like this compound, a pharmacophore model would be constructed based on its key chemical features. The carboxylic acid would serve as a hydrogen bond donor and acceptor, the furoyl and benzyl rings would act as aromatic and hydrophobic features, and the amide linkage would also contribute to hydrogen bonding. longdom.org In studies on benzanilide derivatives as isocitrate lyase inhibitors, successful pharmacophore models have been generated featuring donor sites and aromatic regions. longdom.org
Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign. nih.govnih.gov This process involves searching large databases of chemical compounds to identify other molecules that fit the pharmacophore model. capes.gov.br The identified "hits" can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. nih.govnih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process. nih.gov
The table below outlines the key pharmacophoric features that would be considered for this compound in a virtual screening context.
| Pharmacophoric Feature | Corresponding Functional Group | Potential Interaction |
| Hydrogen Bond Donor | Carboxylic acid -OH, Amide N-H | Interaction with electronegative atoms (O, N) in a receptor |
| Hydrogen Bond Acceptor | Carboxylic acid C=O, Amide C=O, Furan Oxygen | Interaction with electropositive atoms (H) in a receptor |
| Aromatic Ring | Benzyl group, Benzoic acid ring, Furan ring | π-π stacking interactions with aromatic residues in a receptor |
| Hydrophobic Center | Benzyl group, Furan ring | Interaction with nonpolar pockets in a receptor |
Structure Activity Relationship Sar Studies and Rational Molecular Design
Correlating Structural Modifications of the Benzyl (B1604629) Moiety with Bioactivity
The benzyl group in 2-[Benzyl(2-furoyl)amino]benzoic acid plays a significant role in its interaction with biological targets, often contributing to hydrophobic interactions within the binding pocket. SAR studies on related compounds have demonstrated that modifications to the benzyl ring can significantly impact bioactivity. For instance, in a series of indazole derivatives, the presence of an aromatic ring at this position was found to be necessary for a broad spectrum of antiplatelet activities. nih.gov
The position and nature of substituents on the benzyl ring are critical. In one study on YC-1 analogs, only fluoro or cyano substitutions at the ortho position of the benzene (B151609) ring resulted in improved inhibitory activity. nih.gov This suggests that electronic and steric factors of the substituents can fine-tune the binding affinity. Conversion of the 1-benzyl group to a hydrogen atom has been shown to significantly reduce antiplatelet activity, highlighting the importance of this moiety. nih.gov
Table 1: Impact of Benzyl Moiety Modifications on the Bioactivity of YC-1 Analogs
| Modification | Observed Effect on Bioactivity |
|---|---|
| Replacement with Hydrogen | Significant reduction in antiplatelet activity nih.gov |
| Ortho-Fluoro Substitution | Improved inhibitory activity nih.gov |
| Ortho-Cyano Substitution | Improved inhibitory activity nih.gov |
Impact of Variations in the Furoyl Group on Activity and Selectivity Profiles
For example, in studies of related furoic acid derivatives, modifications to the heterocyclic ring have been shown to modulate antimicrobial activity. researchgate.net The heteroatoms within the ring system are capable of forming intermolecular bonds with active sites of enzymes and receptors, influencing the compound's biological profile. mdpi.com The planarity of the furoyl group, conferred by its sp2 hybridized carbons, can also facilitate binding to the target's binding pockets.
Table 2: General Impact of Heterocyclic Ring Variations on Bioactivity
| Modification | Potential Impact |
|---|---|
| Substitution on the Furan (B31954) Ring | Alteration of electronic properties and steric interactions |
| Replacement with other Heterocycles | Changes in hydrogen bonding capacity and overall geometry |
| Introduction of Functional Groups | Enhanced binding affinity and selectivity |
Significance of the Amino and Carboxylic Acid Functionalities in the Benzoic Acid Core
The aminobenzoic acid core is a fundamental scaffold in medicinal chemistry, with the amino and carboxylic acid groups playing pivotal roles in the biological activity of its derivatives. nih.gov These functional groups are often involved in crucial interactions with biological targets, such as hydrogen bonding and salt bridge formation.
The structural versatility of aminobenzoic acids allows for substitutions at both the amino and carboxyl groups, making them excellent building blocks for creating diverse molecular architectures. nih.gov The relative positions of the amino and carboxylic acid groups on the benzoic acid ring are also critical for activity. In many biologically active benzoic acid derivatives, hydrophilic substituents on the phenyl ring are necessary to facilitate interactions with polar amino acid residues at the target site. researchgate.net
The amino group can act as a hydrogen bond donor, while the carboxyl group can act as both a hydrogen bond donor and acceptor. The acidic nature of the carboxylic acid and the basic nature of the amino group mean that the ionization state of the molecule can be influenced by the physiological pH, which in turn can affect its absorption, distribution, and target binding.
Development of Predictive Models for Biological Potency based on Structural Features
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chitkara.edu.in For derivatives of aminobenzoic acid, QSAR studies have been instrumental in identifying the key physicochemical and structural features that govern their bioactivity.
In studies of p-aminobenzoic acid derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. researchgate.net These models have revealed that hydrophobic and electrostatic fields are significant determinants of bioactivity, providing valuable insights for the design of new inhibitors. researchgate.net For other benzoic acid derivatives, QSAR studies have highlighted the importance of parameters such as hydrophobicity, molar refractivity, and aromaticity for inhibitory activity. nih.gov
Multi-target QSAR (mt-QSAR) models have also been employed to describe the antimicrobial activity of 2-amino benzoic acid derivatives, demonstrating the influence of structural parameters like the lowest unoccupied molecular orbital (LUMO), valence third-order molecular connectivity index, and the Wiener topological index. researchgate.net
Table 3: Key Descriptors Identified in QSAR Models for Aminobenzoic Acid Derivatives
| QSAR Model Type | Key Descriptors | Associated Bioactivity |
|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Hydrophobic Fields, Electrostatic Fields | Acetylcholinesterase Inhibition researchgate.net |
| 2D-QSAR | Hydrophobicity, Molar Refractivity, Aromaticity | Antibacterial Activity nih.gov |
| mt-QSAR | LUMO, Molecular Connectivity Indices, Wiener Index | Antimicrobial Activity researchgate.net |
Design Principles for Enhancing Specific Biological Activities
The rational design of more potent and selective analogs of this compound can be guided by the SAR and QSAR findings. The goal of rational drug design is to leverage the understanding of a compound's interaction with its biological target to make informed structural modifications that lead to improved therapeutic properties. mdpi.com
Key design principles for enhancing the biological activities of this class of compounds include:
Optimizing Benzyl Moiety Interactions: Based on the finding that specific substitutions on the benzyl ring can enhance activity, further exploration of a variety of substituents at the ortho, meta, and para positions is warranted. This could involve the introduction of electron-withdrawing or electron-donating groups to modulate the electronic properties of the ring and improve binding affinity. nih.gov
Modulating the Furoyl Group: The furoyl group can be modified to explore different heterocyclic systems to optimize interactions with the target. This could involve bioisosteric replacement of the furan ring with other five- or six-membered heterocycles to fine-tune the compound's steric and electronic profile.
Exploiting the Aminobenzoic Acid Core: The amino and carboxylic acid groups can be used as anchor points for the introduction of additional functional groups that can form specific interactions with the target. For example, the carboxylic acid could be converted to an ester or an amide to alter the compound's pharmacokinetic properties.
Utilizing Predictive Models: The insights gained from QSAR models can be used to predict the activity of novel, untested compounds. By focusing on synthesizing molecules that are predicted to have high potency, the efficiency of the drug discovery process can be significantly improved.
Future Research Directions and Translational Perspectives for 2 Benzyl 2 Furoyl Amino Benzoic Acid Derivatives
Exploration of Novel Biological Targets and Therapeutic Applications
Initial research has suggested the potential of 2-[Benzyl(2-furoyl)amino]benzoic acid derivatives in the development of new anti-inflammatory and analgesic agents. evitachem.com Future investigations should aim to broaden the scope of biological targets and therapeutic applications. A systematic approach to screening these derivatives against a wide array of receptors, enzymes, and signaling pathways could uncover previously unidentified activities.
The structural characteristics of these compounds, particularly the presence of the furan (B31954) ring, a known pharmacophore in various bioactive molecules, suggest potential for applications beyond inflammation. For instance, derivatives could be explored for their antimicrobial properties, potentially disrupting essential pathways in bacteria, such as folate synthesis. evitachem.com Furthermore, the design of derivatives with increased stability against hydrolytic cleavage and enhanced ability to cross biological membranes could open avenues for applications targeting the central nervous system. evitachem.com
Integration of Advanced Computational Methodologies for Comprehensive Predictive Modeling
To streamline the drug discovery process and enhance the rational design of novel derivatives, the integration of advanced computational methodologies is paramount. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations can provide profound insights into the interactions between this compound derivatives and their biological targets.
Predictive modeling can be employed to forecast the pharmacokinetic and pharmacodynamic profiles of virtual compounds, allowing for the prioritization of candidates with the most promising therapeutic potential. By systematically modifying the steric and electronic properties of the lead structure and computationally evaluating their impact on target binding and selectivity, researchers can guide synthetic efforts toward molecules with optimized characteristics for specific therapeutic applications, ranging from neurotherapeutics to antimicrobials. evitachem.com
Development of Innovative Synthetic Strategies for Diversity-Oriented Libraries
The synthesis of a diverse library of this compound derivatives is crucial for a comprehensive exploration of their structure-activity relationships. While the fundamental synthesis involves the coupling of benzylamine, furoic acid, and benzoic acid derivatives, future research should focus on developing more innovative and efficient synthetic strategies. evitachem.com
The implementation of modern synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, could facilitate the introduction of a wide range of aryl and heteroaryl groups, thereby enhancing the structural diversity and target specificity of the compound library. evitachem.com Furthermore, the development of stereoselective synthetic methods will be critical for investigating the differential biological activities of enantiomerically pure derivatives. These advanced synthetic approaches will enable the creation of diversity-oriented libraries for high-throughput screening and the identification of novel lead compounds.
Interdisciplinary Approaches for Mechanistic Elucidation and Preclinical Advancement
A comprehensive understanding of the mechanism of action is fundamental for the successful translation of any lead compound into a clinical candidate. Future research on this compound derivatives must adopt an interdisciplinary approach, combining chemical synthesis, computational modeling, and biological evaluation to elucidate their precise molecular mechanisms.
Investigating how these compounds modulate specific signaling pathways, such as prostaglandin (B15479496) synthesis or neutrophil migration, will provide critical insights into their therapeutic effects. evitachem.com Preclinical advancement will necessitate rigorous in vitro and in vivo studies to evaluate the efficacy, and pharmacokinetic profiles of lead candidates. Collaborative efforts between medicinal chemists, pharmacologists, and toxicologists will be essential to navigate the complexities of preclinical development and ultimately translate the therapeutic promise of this compound derivatives into tangible clinical benefits.
Q & A
Basic: What are the common synthetic routes for 2-[Benzyl(2-furoyl)amino]benzoic acid?
The synthesis typically involves a two-step process:
Amino group functionalization : React 2-aminobenzoic acid with benzyl chloride to introduce the benzyl group, forming 2-(benzylamino)benzoic acid.
Furoyl acylation : Treat the intermediate with 2-furoyl chloride under basic conditions (e.g., pyridine or triethylamine) to acylate the secondary amine.
Key considerations:
- Use inert atmosphere (N₂/Ar) to prevent oxidation.
- Monitor pH to avoid hydrolysis of the acid-sensitive furoyl group.
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Reference : Analogous methods for substituted benzoic acids are detailed in processes involving acidic media and urea optimization .
Basic: How is the compound characterized using spectroscopic and crystallographic techniques?
- NMR : ¹H/¹³C NMR confirms the benzyl (δ 4.5–5.0 ppm, CH₂), furoyl (δ 6.3–7.8 ppm, furan protons), and carboxylic acid (δ 12–13 ppm) groups.
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch, carboxylic acid) and ~1650 cm⁻¹ (amide C=O).
- X-ray crystallography : Use ORTEP-III (with GUI) to resolve molecular geometry and hydrogen-bonding networks. Ensure single crystals are grown via slow evaporation (e.g., DMSO/water) .
Data contradiction tip : Cross-validate with high-resolution mass spectrometry (HRMS) to resolve ambiguities in fragment assignments.
Advanced: How can reaction yields be optimized for the furoyl acylation step?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance acylation efficiency.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene).
- Temperature control : Lower temperatures (0–5°C) minimize side reactions (e.g., furan ring opening).
- Stoichiometry : Use a 1.2–1.5 molar excess of 2-furoyl chloride to drive the reaction.
Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and quantify yields via HPLC (C18 column, 220 nm detection) .
Advanced: What are the potential metabolic pathways of this compound in mammalian systems?
- Phase I metabolism : Hydrolysis of the amide bond by esterases/amidases may yield 2-aminobenzoic acid and benzyl-2-furoylamine.
- Phase II conjugation : The carboxylic acid group may undergo glucuronidation (UGT enzymes) or glycination (hippuric acid analog formation).
- Toxicokinetics : In rodents, benzyl derivatives are metabolized to mercapturic acids (e.g., N-acetyl-S-benzylcysteine) and excreted renally. Monitor urinary metabolites via LC-MS/MS .
Safety: What are the recommended handling protocols and PPE for this compound?
- Engineering controls : Use fume hoods with ≥100 ft/min face velocity.
- PPE : Nitrile gloves (tested for chemical permeation), safety goggles (ANSI Z87.1), and lab coats.
- Emergency measures : For skin contact, wash with 10% sodium bicarbonate solution; for inhalation, move to fresh air and administer oxygen if needed .
Advanced: How to resolve conflicting spectral data (e.g., IR vs. NMR) for structural confirmation?
- IR-NMR mismatch : If carbonyl peaks in IR (e.g., 1680 cm⁻¹) conflict with NMR amide signals, check for tautomerism (keto-enol) or hydrate formation.
- Solution : Recrystallize from anhydrous solvents and re-acquire spectra under dry conditions. Use deuterated DMSO for NMR to minimize water interference .
Advanced: What computational methods are suitable for modeling this compound’s reactivity?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.
- Molecular docking : Screen against CYP450 isoforms (e.g., CYP3A4) to predict metabolic hotspots.
- Software : Gaussian 16 or ORCA for DFT; AutoDock Vina for docking .
Stability: How does pH affect the compound’s stability in aqueous solutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
